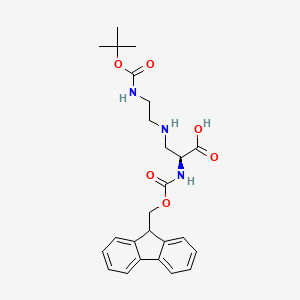

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Vue d'ensemble

Description

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a compound that belongs to the family of Fmoc-protected amino acids. It is used in peptide synthesis and has a variety of applications in scientific research. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, and a tert-butyloxycarbonyl (Boc) group, which protects the amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH typically involves multiple steps:

Fmoc Protection: The amino acid L-Dap (L-2,3-diaminopropionic acid) is first protected with an Fmoc group. This is usually achieved by reacting L-Dap with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Boc Protection: The second amino group of L-Dap is then protected with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-Dap(2-Boc-aminoethyl)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid (TFA).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Deprotected Amino Acid: Removal of the protective groups yields L-Dap.

Substituted Products: Depending on the reagents used, various substituted derivatives of L-Dap can be obtained.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-L-Dap(2-Boc-aminoethyl)-OH serves as a crucial building block in the synthesis of peptides. Its structure allows for the incorporation of complex functionalities into peptide chains, facilitating the generation of peptides with specific biological activities.

Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was utilized to create a peptide with enhanced stability and bioactivity. The incorporation of this compound resulted in a cyclic structure that exhibited improved binding affinity to target receptors, demonstrating its effectiveness in peptide design .

Drug Development

Overview : The compound plays a significant role in the development of peptide-based pharmaceuticals. Its ability to modify peptide sequences enhances the therapeutic potential of drugs targeting specific diseases.

Case Study : Researchers have employed this compound in developing novel anticancer agents. By modifying peptide sequences with this compound, they were able to create targeted therapies that selectively bind to cancer cells, thereby minimizing off-target effects and improving treatment efficacy .

Bioconjugation

Overview : this compound is instrumental in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This enhances the efficacy and specificity of therapeutic agents.

Application Example : In a project aimed at developing targeted drug delivery systems, this compound was used to conjugate peptides with nanoparticles, resulting in improved targeting capabilities for cancer therapy. The conjugated nanoparticles demonstrated enhanced accumulation at tumor sites compared to non-conjugated controls .

Research in Cancer Therapy

Overview : The compound is extensively researched for its potential in cancer therapy. Its structural properties allow for the design of peptides that can selectively target cancer cells.

Case Study : A recent study highlighted the use of this compound in designing peptides that inhibit tumor growth by targeting specific cell surface receptors associated with malignancies. The study found that these peptides could effectively reduce tumor size in animal models, showcasing their potential as therapeutic agents .

Diagnostics

Overview : this compound is also applied in creating diagnostic tools such as biosensors. These tools can detect specific biomarkers, aiding early disease detection and monitoring.

Application Example : In a biosensor development project, researchers integrated this compound into sensor platforms designed for detecting cancer biomarkers. The resulting biosensors showed high sensitivity and specificity, allowing for early diagnosis of certain cancers .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed at specific stages to allow further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Lys(Boc)-OH: Similar in structure but with a lysine backbone.

Fmoc-L-Orn(Boc)-OH: Similar but with an ornithine backbone.

Uniqueness

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is unique due to the presence of two amino groups, which allows for more complex peptide structures and modifications compared to other Fmoc-protected amino acids.

Activité Biologique

Fmoc-L-Dap(2-Boc-aminoethyl)-OH, also known as Nα-Fmoc-Nβ-Boc-4-azalysine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound features unique structural properties that enhance its biological activity, making it a valuable tool in various research applications.

Chemical Structure and Properties

- Molecular Formula : C₂₅H₃₁N₃O₆

- Molecular Weight : 469.54 g/mol

- Appearance : White crystalline powder

- Functional Groups : Contains Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl) protecting groups, which are crucial for selective peptide synthesis.

Applications in Research

This compound is widely utilized in several areas of biological research:

- Peptide Synthesis : Serves as a key building block in the assembly of peptides and peptidomimetics, allowing the creation of complex structures with specific biological functions .

- Drug Development : Plays a crucial role in designing peptide-based drugs aimed at targeting specific diseases, especially in cancer therapy where selective targeting of cancer cells is essential .

- Bioconjugation : Facilitates the attachment of biomolecules to drugs or imaging agents, enhancing their efficacy and targeting capabilities .

- Diagnostics : Used in developing diagnostic tools such as biosensors to detect specific biomarkers, aiding in early disease detection .

Biological Activity and Mechanism

The biological activity of this compound is primarily linked to its incorporation into peptides, which can exhibit various functions depending on their sequence and structure. Notably:

- Antimicrobial Activity : Peptides synthesized with this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial membranes.

- Enzyme Inhibition : Certain peptides can act as enzyme inhibitors, providing avenues for therapeutic interventions in metabolic disorders.

- Receptor Ligands : The modified structure allows for enhanced binding affinity to specific receptors, which can be exploited in drug design.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- A study demonstrated that peptides containing this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

- Research focused on modifying peptide sequences using this compound showed promising results in enhancing the selectivity and potency of tumor-targeting peptides, such as A20FMDV2, which binds specifically to αvβ6 integrin .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Dap(Boc)-OH | One Boc group; lacks the 2-aminoethyl side chain | Simpler structure; fewer protective groups |

| Fmoc-Dap(Boc,Me)-OH | Contains a methyl group instead of an aminoethyl chain | Modifies steric properties affecting reactivity |

| Nα-Fmoc-Nε-Boc-Lysine | Similar protecting groups; different amino acid | Lysine's longer side chain may alter binding |

| Fmoc-Azalysine | Contains an azole ring; different backbone structure | Potentially different biological activity |

This table illustrates how this compound stands out due to its structural complexity and potential applications in peptide synthesis and drug development.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJAPHFLQZYCNI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.